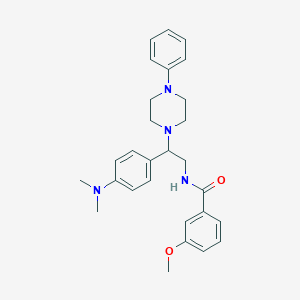![molecular formula C24H20ClNO5S B3003618 1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one CAS No. 866866-01-5](/img/structure/B3003618.png)
1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one" is a quinoline derivative, which is a class of compounds known for their diverse pharmacological activities. Quinoline derivatives have been extensively studied for their potential applications in medicinal chemistry, including their use as antimicrobial, antimalarial, and anticancer agents. The compound contains several functional groups, such as methoxy, sulfonyl, and chlorophenyl moieties, which may contribute to its chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include techniques such as Michael addition, as seen in the synthesis of a related compound, a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one . This process may involve the formation of an α, β-unsaturated carbonyl compound followed by the addition of secondary amines. The synthesis of such compounds requires careful control of reaction conditions to ensure the formation of the desired product.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated for similar compounds . These studies can reveal the conformation of the molecule, the planarity of certain rings, and the presence of intramolecular interactions such as hydrogen bonding. Density functional theory (DFT) calculations can complement experimental data by predicting molecular geometry, electrostatic potential, and vibrational frequencies, which can be compared with experimental NMR and IR spectra for validation .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, compounds with methoxyquinoline moieties can act as fluorophores and can be used as fluorescent labeling reagents, reacting with amines or alcohols to form fluorescent derivatives suitable for analytical applications . These reactions can be highly sensitive and selective, making them useful for detecting low concentrations of biological or chemical substances.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as their fluorescence characteristics, stability, and reactivity towards different functional groups, are crucial for their practical applications. For example, 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range and is stable against light and heat, which is advantageous for its use as a fluorescent labeling reagent . The reactivity of quinoline derivatives with amines and alcohols under specific conditions can be exploited in liquid chromatography for the sensitive detection of these compounds . Additionally, the crystal structure and molecular interactions can influence the physical properties such as solubility and melting point, which are important for the formulation of pharmaceuticals .
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5S/c1-30-17-7-10-19(11-8-17)32(28,29)23-15-26(14-16-5-3-4-6-21(16)25)22-12-9-18(31-2)13-20(22)24(23)27/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHROAGKIPXTPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B3003536.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3003537.png)

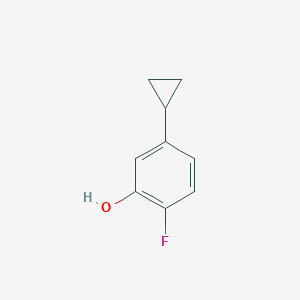
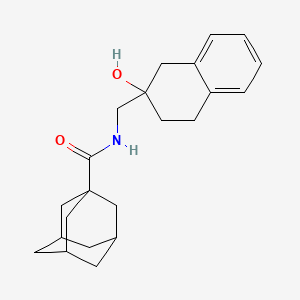
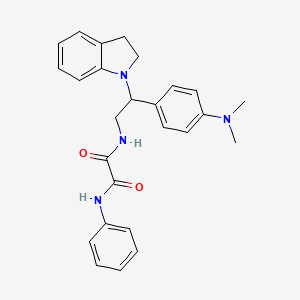
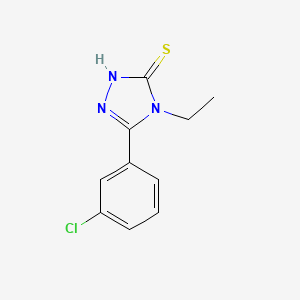

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003548.png)
![3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3003551.png)

![2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid](/img/structure/B3003554.png)

